1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
1-(3-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O3 and its molecular weight is 441.531. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
A study by Starrett et al. (1989) explored the synthesis of imidazo[1,2-a]pyridines with potential as antiulcer agents, focusing on their cytoprotective properties. Though the study primarily investigated imidazo[1,2-a]pyridines, it is relevant to the chemical structure due to the similarities in their synthetic pathways and potential biological activities (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Optical Properties in Synthesized Compounds
Volpi et al. (2017) conducted research on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which share a structural resemblance with the compound . They investigated the optical properties of these compounds, highlighting their absorption and fluorescence spectra, and their potential application in creating luminescent materials (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Synthesis of Heterocyclic Derivatives
A study by Zohdi, Osman, and Abdelhamid (1997) on the synthesis of various heterocyclic derivatives, including imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, is relevant due to the similar chemical processes and potential applications in creating novel compounds with diverse properties (Zohdi, Osman, & Abdelhamid, 1997).
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-8-3-6-13-25(19)33-15-14-29-24-12-5-4-11-23(24)28-27(29)20-16-26(31)30(18-20)21-9-7-10-22(17-21)32-2/h3-13,17,20H,14-16,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWRMZJBLAHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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